1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane
Overview
Description
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane is a complex organic compound characterized by its unique structure, which includes a thiazole ring and azepane moiety
Preparation Methods
The synthesis of 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with azepane under controlled conditions to yield the final product.
Chemical Reactions Analysis
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups, using reagents such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane include:
1,2-Bis(p-tolylsulfonyl)hydrazine: This compound shares the sulfonyl groups but lacks the thiazole and azepane moieties.
4-Nitrophenylsulfonyltryptophan: This compound contains a sulfonyl group attached to a tryptophan residue, differing significantly in structure and function.
Piperazine derivatives: These compounds contain a piperazine ring and may have similar biological activities but differ in their overall structure and reactivity
The uniqueness of this compound lies in its combination of the thiazole and azepane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(azepan-1-yl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S3/c1-17-7-11-19(12-8-17)31(26,27)21-22(25-15-5-3-4-6-16-25)30-23(24-21)32(28,29)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERBQCQVRLOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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